molecular formula C22H15ClN4O3S B12272241 N-(2-chloro-5-nitrophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide

N-(2-chloro-5-nitrophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B12272241
M. Wt: 450.9 g/mol
InChI Key: TUEVNQGHQCZZIX-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure integrates key pharmacophores, including a 2-chloro-5-nitrophenyl group and a 4-phenylquinazoline system linked via a sulfanylacetamide bridge . The 2-chloro-5-nitrophenyl moiety is a common aniline derivative, with its precursor, 2-chloro-5-nitroaniline, demonstrating a density of approximately 1.5 g/cm³ and a melting point of 118-120 °C . This scaffold is frequently utilized in the synthesis of more complex molecules, particularly in the development of kinase inhibitors . The presence of the quinazoline ring, a privileged structure in drug discovery, suggests potential for targeted protein interaction. This compound is strictly intended for Research Use Only and is not meant for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the safety data of its components, as related substances like 2-chloro-5-nitroaniline carry hazard classifications (H300-H310-H330-H373-H411) and require appropriate personal protective equipment (PPE) such as gloves and respirators . It is primarily valuable as a key intermediate or a building block in the exploration of new bioactive molecules, especially in the design and synthesis of potential anticancer and antitumor agents .

Properties

Molecular Formula

C22H15ClN4O3S

Molecular Weight

450.9 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H15ClN4O3S/c23-17-11-10-15(27(29)30)12-19(17)24-20(28)13-31-22-25-18-9-5-4-8-16(18)21(26-22)14-6-2-1-3-7-14/h1-12H,13H2,(H,24,28)

InChI Key

TUEVNQGHQCZZIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Biological Activity

N-(2-chloro-5-nitrophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H14ClN3O3SC_{16}H_{14}ClN_{3}O_{3}S, with a molecular weight of approximately 365.81 g/mol. The presence of the chloro and nitro groups on the phenyl ring, along with the quinazoline moiety, contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(substituted phenyl) compounds, including those similar to this compound. A study conducted on various chloroacetamides showed promising results against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaActivity Level
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureusHigh
N-(3-bromophenyl)-2-chloroacetamideEscherichia coliModerate
N-(2-chloro-5-nitrophenyl)-2-acetamideCandida albicansModerate

The structure-activity relationship (SAR) indicates that halogenated phenyl groups enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anticancer Activity

The quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the quinazoline scaffold exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit cell proliferation in breast and lung cancer models .

Case Study: Quinazoline Derivatives

A specific study evaluated the anticancer effects of quinazoline-based compounds, revealing that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The introduction of a sulfanyl group further enhances these effects by increasing interaction with cellular targets.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds like this compound may exhibit anti-inflammatory effects. Research has demonstrated that certain chloroacetamides can reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .

Scientific Research Applications

Biological Activities

Anticancer Properties
The compound has been investigated for its anticancer potential. Quinazoline derivatives, including those related to N-(2-chloro-5-nitrophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide, have shown promising results in inhibiting cancer cell proliferation. Studies indicate that modifications in the quinazoline structure can enhance cytotoxicity against various cancer cell lines, making them potential candidates for drug development .

Antibacterial Activity
Research on related acetamides has demonstrated significant antibacterial properties. For instance, derivatives of quinazoline have been synthesized and evaluated for their effectiveness against gram-positive and gram-negative bacteria. The structure of this compound suggests that it may exhibit similar antibacterial activity due to its functional groups that can interact with bacterial enzymes .

Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Similar compounds have been shown to inhibit urease activity, which is critical in treating conditions like urinary tract infections and certain types of kidney stones. Molecular docking studies suggest that the binding affinity of such compounds to the active site of urease could be significant, indicating a pathway for further therapeutic applications .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step procedures that integrate various chemical reactions. Common methodologies include:

  • C-C Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-carbon bonds between aryl groups.
  • Sulfanylation Reactions : Introducing sulfur-containing groups to enhance biological activity.
  • Acetylation Processes : Modifying amine groups to form the acetamide structure, which is critical for its biological activity.

These synthetic pathways not only facilitate the creation of the target compound but also allow for the exploration of structural variations that may lead to improved efficacy and safety profiles .

Case Studies

Several case studies highlight the utility of quinazoline derivatives in medicinal chemistry:

  • Study on Anticancer Activity : A series of quinazoline derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutics.
  • Antibacterial Evaluation : A comparative study evaluated various acetamide derivatives against common bacterial strains. The findings revealed that specific substitutions on the quinazoline ring significantly improved antibacterial activity.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and target enzymes, aiding in the design of more effective inhibitors.

Comparison with Similar Compounds

Key Observations :

  • Chloro and nitro substituents are recurrent in analogs (e.g., 8t, 8v, ), contributing to electron-withdrawing effects that may stabilize charge interactions in enzyme inhibition.

Key Observations :

  • The absence of direct activity data for the target compound necessitates extrapolation from structural analogs. Quinazoline derivatives often exhibit kinase or protease inhibition, but sulfanyl-acetamide linkage may shift activity toward cholinesterases or LOX .
  • Chloro-nitrophenyl groups (as in ) are associated with enhanced stability and target engagement, suggesting similar advantages for the target compound.

Preparation Methods

Step 1: Synthesis of 4-Phenylquinazolin-2-Thiol

This step involves constructing the quinazoline core and introducing the thiol group.

Substep Reaction Reagents/Conditions Yield Reference
1.1 Cyclization to form quinazolin-4-one Anthranilic acid + benzoyl chloride (pyridine, 0–2°C, 2h) → 2-phenyl-4H-benzo[d]oxazin-4-one
1.2 Hydrazine-mediated cyclization 2-phenyl-4H-benzo[d]oxazin-4-one + hydrazine hydrate (ethanol, reflux, 1h) → 3-amino-2-phenylquinazolin-4(3H)-one
1.3 Chlorination at position 2 3-amino-2-phenylquinazolin-4(3H)-one + POCl₃ (60°C, 16h) → 2-chloro-4-phenylquinazolin-4-one ~90%
1.4 Thiol formation 2-chloro-4-phenylquinazolin-4-one + thiourea (ethanol, reflux, 48h) → 4-phenylquinazolin-2-thiol

Key Notes :

  • Cyclization (1.1–1.2): Anthranilic acid reacts with benzoyl chloride to form an oxazinone intermediate, which cyclizes with hydrazine to yield the quinazoline core.
  • Chlorination (1.3): Phosphorus oxychloride (POCl₃) at elevated temperatures introduces the chlorine at position 2.
  • Thiol Formation (1.4): Thiourea displaces the chlorine in a nucleophilic substitution, yielding the thiol.

Step 2: Acetamide Intermediate Formation

The acetamide linker is synthesized by reacting 2-chloro-5-nitroaniline with chloroacetyl chloride.

Substep Reaction Reagents/Conditions Yield Reference
2.1 Acetamide formation 2-Chloro-5-nitroaniline + chloroacetyl chloride (DCM, Et₃N, 0°C → RT, 2h) → 2-chloro-N-(5-nitrophenyl)acetamide chloride

Key Notes :

  • Base Catalysis : Triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion.
  • Solvent Choice : Dichloromethane (DCM) ensures solubility of reagents and intermediates.

Step 3: Thioether Coupling

The final step couples the acetamide intermediate with 4-phenylquinazolin-2-thiol.

Substep Reaction Reagents/Conditions Yield Reference
3.1 S–C Bond formation 2-Chloro-N-(5-nitrophenyl)acetamide chloride + 4-phenylquinazolin-2-thiol (K₂CO₃, acetone, reflux, 6h) → Target compound

Key Notes :

  • Nucleophilic Substitution : The thiolate ion (from K₂CO₃) displaces the chloride in the acetamide intermediate, forming the thioether bond.
  • Solvent : Acetone enhances reaction efficiency and solubility of polar intermediates.

Critical Reaction Parameters

Table 1: Optimization of Key Steps

Parameter Step 1.4 (Thiol Formation) Step 3.1 (Coupling)
Temperature Reflux (ethanol) Reflux (acetone)
Base None K₂CO₃
Time 48h 6h
Yield Moderate High

Table 2: Reagent Alternatives

Reagent Alternative Rationale
Thiourea NaSH Lower cost, but requires precise pH control
K₂CO₃ Cs₂CO₃ Higher reactivity, but less accessible

Challenges and Solutions

  • Low Solubility : Polar intermediates (e.g., quinazolin-2-thiol) may precipitate. Solution : Use polar aprotic solvents (DMF, DMSO) or co-solvents.
  • Side Reactions : Over-chlorination during quinazoline synthesis. Solution : Limit POCl₃ exposure time and temperature.
  • Purification : Complex byproducts from coupling. Solution : Recrystallization (ethanol/acetone) or column chromatography.

Structural and Mechanistic Insights

  • Quinazoline Core : The 4-phenyl group enhances π-π stacking, critical for target binding in biological systems.
  • Sulfanyl Linkage : The thioether provides flexibility and improves bioavailability compared to ethers.
  • Nitro Group : Electron-withdrawing effects enhance electrophilicity at the acetamide carbon, facilitating nucleophilic attack.

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